molecular formula C7H4BrClN2 B1449113 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine CAS No. 1597913-29-5

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine

Cat. No. B1449113
CAS RN: 1597913-29-5
M. Wt: 231.48 g/mol
InChI Key: GIFSTQCACGYQFU-UHFFFAOYSA-N
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Description

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine (7-BCPP) is a heterocyclic compound belonging to the pyrrolopyrazine class of compounds. It is a colorless solid with a molecular weight of 243.5 g/mol and a melting point of 75-77 °C. 7-BCPP has been the subject of scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Researchers have observed inhibitory effects against bacteria, fungi, and viruses. The specific mechanisms of action are not fully understood, but these compounds could serve as potential leads for novel antimicrobial agents .

Anti-Inflammatory Potential

Studies suggest that pyrrolopyrazine derivatives exhibit anti-inflammatory activity. By modulating inflammatory pathways, these compounds may contribute to the development of anti-inflammatory drugs. Further research is needed to uncover the precise mechanisms involved .

Antiviral Properties

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine derivatives have shown promise as antiviral agents. Their activity against certain viruses warrants exploration for potential therapeutic applications. However, more investigations are necessary to elucidate their mode of action .

Antioxidant Effects

The pyrrolopyrazine scaffold may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are actively investigating the antioxidant potential of these derivatives .

Antitumor Activity

Some pyrrolopyrazine derivatives exhibit antitumor effects. These compounds could be valuable in cancer research, either as standalone treatments or in combination with existing therapies. Their impact on tumor growth and cell survival mechanisms requires further study .

Kinase Inhibition

Certain 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated kinase inhibitory activity. Kinases play essential roles in cell signaling pathways, making them attractive targets for drug development. These derivatives may contribute to the design of kinase inhibitors for specific diseases .

properties

IUPAC Name

7-bromo-1-chloropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6-7(9)10-1-2-11(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSTQCACGYQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine

CAS RN

1597913-29-5
Record name 7-bromo-1-chloropyrrolo[1,2-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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